7-Amino-2-cyclopropylisoindolin-1-one is a chemical compound with the molecular formula and a molecular weight of 188.23 g/mol. It is classified as an isoindoline derivative, which is a bicyclic compound containing both an isoindole and an amine functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of inhibiting specific enzymes and pathways involved in disease processes.
The synthesis of 7-Amino-2-cyclopropylisoindolin-1-one can be achieved through various methods, often involving multi-step organic reactions. One common synthetic route includes the condensation of cyclopropylamine with appropriate isoindoline derivatives under controlled conditions.
The molecular structure of 7-Amino-2-cyclopropylisoindolin-1-one consists of a cyclopropyl group attached to an isoindoline core with an amino group at the 7-position.
The structural features contribute to its potential reactivity and biological activity, particularly through interactions with target proteins or enzymes.
7-Amino-2-cyclopropylisoindolin-1-one may participate in various chemical reactions typical for amines and isoindoline derivatives:
The mechanism of action for 7-Amino-2-cyclopropylisoindolin-1-one is primarily linked to its role as an inhibitor in biochemical pathways. It has been studied for its potential inhibitory effects on specific kinases involved in cancer progression.
Relevant data for these properties can be obtained from various chemical databases that catalog such compounds.
7-Amino-2-cyclopropylisoindolin-1-one has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting specific diseases such as cancer. Its ability to inhibit key enzymes involved in disease pathways makes it a candidate for further research into therapeutic agents.
The asymmetric construction of the cyclopropyl ring adjacent to the isoindolinone core represents a significant synthetic challenge. Metalloradical catalysis (MRC) employing Co(II)-based complexes with chiral ligands enables radical cyclopropanation of dehydroaminocarboxylates. This approach leverages in situ-generated α-aryldiazomethane precursors that undergo radical trapping by the Co(II) catalyst, forming reactive carbene radicals. These intermediates facilitate stereoselective C–C bond formation with electron-deficient alkenes, yielding cyclopropyl α-amino acid precursors with exceptional enantioselectivity (typically >95% ee) and atypical Z-diastereoselectivity. The mechanism involves cooperative noncovalent interactions (H-bonding and π-stacking) within the chiral catalyst pocket, ensuring precise spatial control during cyclopropane ring closure. This method provides direct access to enantiomerically enriched 2-cyclopropylisoindolinone scaffolds without requiring preformed cyclopropane units [6].
Palladium and rhodium catalysts dominate ring-forming strategies for isoindolinones. Palladium(II) acetate/trifluoroacetate systems enable oxidative annulation of N-tosyl benzamides with alkenes under oxygen atmosphere, forming the isoindolinone core via ortho-C–H functionalization and subsequent lactamization. Key pathways include:
These methods achieve moderate-to-high yields (60-92%) but are sensitive to steric hindrance near the reaction site [1] [6].
Table 1: Transition Metal-Catalyzed Cyclization Approaches
Catalyst System | Reactants | Key Product | Yield Range | Limitations |
---|---|---|---|---|
Pd(OAc)₂/O₂ | N-Ts benzamide, alkenes | 3-Alkylidene isoindolinones | 65-89% | Steric hindrance sensitivity |
Pd₂(dba)₃/air | N-OMe benzamide, t-BuNC | 3-Imino-isoindolinones | 70-85% | Heterocycle deactivation |
[RhCp*Cl₂]₂/Ag₂CO₃ | Underivatized benzamide, alkenes | 3-Substituted isoindolinones | 60-92% | Electron-deficient alkenes only |
Rh(III)/Cu(OAc)₂ | Benzamide, in situ aldehydes | 3-Hydroxyisoindolinones | 55-80% | Requires oxidant |
Ketene aminals serve as versatile bis-nucleophiles in MCRs for constructing hybrid heterocycles. Adapted Gewald-3CR protocols enable the fusion of thiophene motifs with isoindolinones via a catalyst-free, one-pot four-component reaction. The sequence involves:
Chiral Co(II)-porphyrin catalysts enable diastereodivergent cyclopropanation of dehydroaminocarboxylates. Key advancements include:
This method achieves >20:1 Z:E ratios and >99% ee for cyclopropyl-isoindolinone precursors, providing a robust route to stereodefined quaternary cyclopropane centers adjacent to the lactam nitrogen. Computational studies confirm transition state stabilization via π-stacking between the substrate aryl group and the chiral ligand [3] [6].
Table 2: MCR Optimization Parameters for Isoindolinone Synthesis
MCR Type | Components | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Gewald-3CR adaptation | 2-Formylbenzoic acid, ketene aminal, diamine | EtOH, 80°C, 3-5 h | 82-95 | N/A (achiral products) |
Co(II)-cyclopropanation | Dehydroaminocarboxylate, α-aryldiazomethane | Co(TPP)/CH₂Cl₂, 25°C | 75-92 | >20:1 Z:E, >99% ee |
Pd-mediated isocyanide | N-OMe benzamide, t-BuNC, alkene | Dioxane, 100°C, O₂ | 70-85 | Moderate (E/Z mixtures) |
3-Hydroxyisoindolinones undergo acid-mediated dehydration to biologically valuable 3-alkylidene derivatives. Optimal protocols employ:
The electron-rich 7-amino group undergoes regioselective derivatization without competing lactam nitrogen acylation. Key reactions include:
Table 3: Nucleophilic Substitution at C7 Position
Reaction Type | Reagents/Conditions | Products | Yield (%) | Applications |
---|---|---|---|---|
Acylation | Ac₂O, pyridine, 25°C, 12 h | 7-Acetamido derivatives | 85-93 | Amide bioisosteres |
Sulfonylation | ArSO₂Cl, DMAP, CH₂Cl₂, 0°C→25°C | 7-Sulfonamido isoindolinones | 75-88 | Protease inhibitor scaffolds |
Reductive alkylation | RCHO, NaBH₃CN, MeOH, 60°C | 7-(Dialkylamino) derivatives | 70-82 | CNS-targeting agents |
Boc protection | Boc₂O, DMAP, THF, reflux | N-Boc-7-amino derivatives | 90-95 | Orthogonal protection strategy |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3